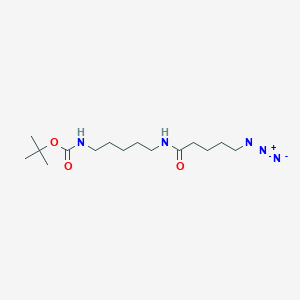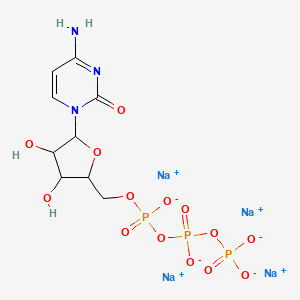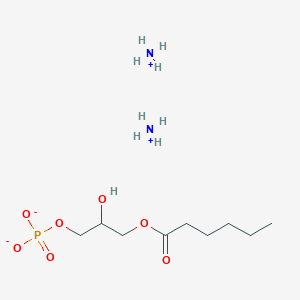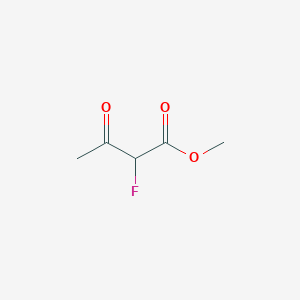![molecular formula C13H10ClFO2 B12081873 [2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)
[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol: is an organic compound that features a phenyl ring substituted with a chloro and fluoro group, and a methanol group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol typically involves the reaction of 4-chlorophenol with 4-fluorobenzaldehyde under basic conditions to form the intermediate 4-chloro-4’-fluorobenzophenone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in [2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and interactions.
Medicine:
Therapeutics: Potential use in the development of new therapeutic agents for various diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biological markers.
Industry:
Agriculture: The compound can be used in the development of herbicides and pesticides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
作用机制
The mechanism by which [2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
[4-Chloro-2-methylphenoxy]acetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxy structure.
Fenclorim: A herbicide safener with fungicidal activity
Uniqueness:
Electronic Properties: The presence of both chloro and fluoro groups imparts unique electronic properties to the compound, enhancing its reactivity and interaction with biological targets.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis
属性
分子式 |
C13H10ClFO2 |
|---|---|
分子量 |
252.67 g/mol |
IUPAC 名称 |
[2-(4-chlorophenoxy)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H10ClFO2/c14-10-2-5-12(6-3-10)17-13-7-11(15)4-1-9(13)8-16/h1-7,16H,8H2 |
InChI 键 |
COCGWFKCAVXVNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)F)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)


